4-Morpholinebutanamide, .beta.-methyl-.alpha.,.alpha.-diphenyl-, (S)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

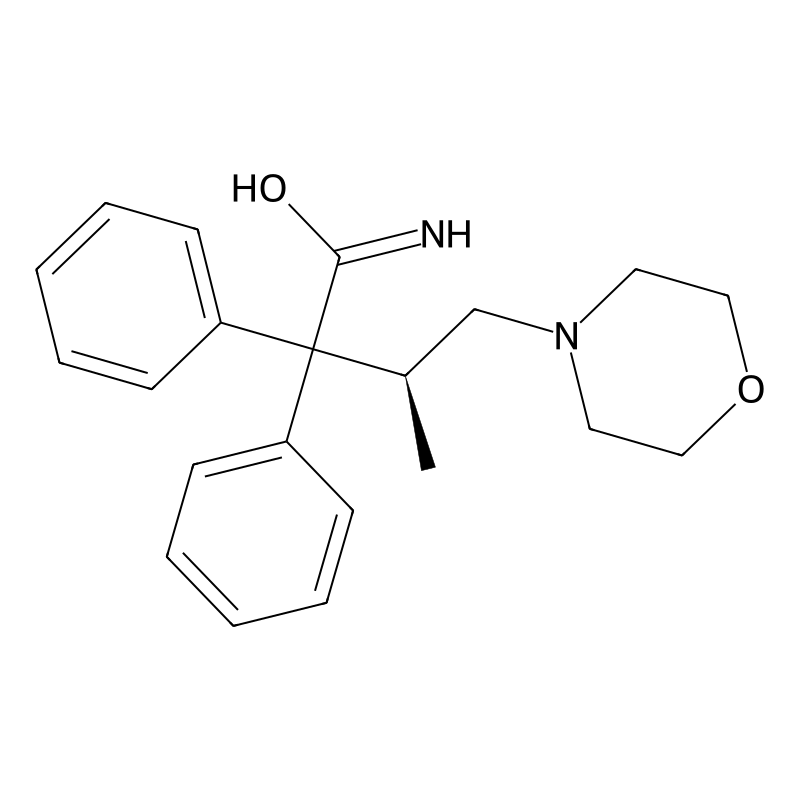

4-Morpholinebutanamide, beta-methyl-alpha,alpha-diphenyl-, (S)- is a chemical compound characterized by its unique structure and properties. The molecular formula is with a molecular weight of approximately 339.43 g/mol. This compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom, along with a butanamide side chain and two phenyl groups attached to the alpha carbon. The specific stereochemistry is denoted by the (S) configuration, indicating its chirality.

The compound is primarily classified under opioid receptor modulators and has implications in neurotransmission, addiction treatment, and pain management .

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

- N-Alkylation: The nitrogen atom in the morpholine ring can participate in N-alkylation reactions, allowing for the introduction of various alkyl groups.

- Reductive Amination: This process can be used to modify the amine functionality, potentially enhancing biological activity.

These reactions are significant for synthesizing derivatives that may exhibit improved pharmacological properties.

The compound exhibits notable biological activities, particularly as an opioid receptor modulator. It has been studied for its potential effects on:

- Pain Relief: As an opioid receptor agonist, it may provide analgesic effects similar to traditional opioids.

- Neurotransmission: It influences neurotransmitter systems involved in mood regulation and cognitive functions.

- Potential Antidepressant Effects: Research suggests that compounds with similar structures may have applications in treating depression by modulating serotonin pathways.

The biological activity is closely linked to its structural features, particularly the morpholine and diphenyl groups which enhance receptor binding affinity .

Several synthesis methods have been reported for 4-Morpholinebutanamide, including:

- Starting from Morpholine:

- Morpholine can be reacted with appropriate acyl chlorides to form the corresponding amides.

- Further modifications can introduce the beta-methyl and diphenyl groups through alkylation or coupling reactions.

- Using Catalytic Methods:

- Transition metal catalysts can facilitate cross-coupling reactions that form the diphenyl moiety.

- High-yielding methods often involve palladium-catalyzed reactions or other metal-catalyzed strategies.

- Enantioselective Synthesis:

4-Morpholinebutanamide has several applications in pharmaceutical research and development:

- Analgesic Formulations: It serves as a lead compound for developing new pain relief medications.

- Research on Opioid Addiction: Its modulation of opioid receptors makes it a candidate for studying addiction mechanisms and potential treatments.

- Neuroscience Studies: Researchers utilize it to explore neurotransmitter interactions and cognitive function impacts.

Its unique structure allows for targeted modifications that can lead to novel therapeutic agents .

Interaction studies involving 4-Morpholinebutanamide focus on its binding affinity to various receptors:

- Opioid Receptors: Binding assays demonstrate its efficacy at mu-opioid receptors, influencing pain pathways.

- Serotonin Receptors: Preliminary studies suggest potential interactions with serotonin transporters, indicating possible antidepressant properties.

- Glycogen Synthase Kinase-3 Inhibition: Some studies indicate that it may inhibit glycogen synthase kinase-3, contributing to neuroprotective effects .

These interactions highlight its multifaceted role in pharmacology.

Several compounds share structural similarities with 4-Morpholinebutanamide, each exhibiting unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Bisantrene | Anthracene derivative | Antitumor activity |

| Morphine | Phenanthrene structure | Strong analgesic |

| Fentanyl | Phenethylamine derivative | Potent opioid analgesic |

Uniqueness of 4-Morpholinebutanamide

4-Morpholinebutanamide is distinguished by its specific combination of a morpholine ring and diphenyl groups, which enhances its receptor selectivity and potential therapeutic applications compared to other opioids like morphine or fentanyl. Its unique beta-methyl substitution also contributes to its distinct pharmacological profile, making it a valuable compound for further research into pain management and addiction therapies .

4-Morpholinebutanamide, β-Methyl-α,α-Diphenyl-, (S)- is a complex organic compound characterized by its distinctive morpholine ring system coupled with diphenyl substituents and a chiral methyl group. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 3-methyl-4-morpholin-4-yl-2,2-diphenylbutanamide. The Chemical Abstracts Service has assigned this compound the registry number 125792-46-3, providing a unique identifier for chemical databases and regulatory purposes.

The molecular structure of this compound exhibits the molecular formula C₂₁H₂₆N₂O₂ with a molecular weight of 338.4433 grams per mole. The compound possesses several alternative nomenclature designations, including 2,2-Diphenyl-3-methyl-4-morpholinobutanamide and racemic 2,2-Diphenyl-3-methyl-4-morpholinobutanamide, reflecting different naming conventions used in various chemical literature sources.

The stereochemical designation (S)- indicates the specific spatial arrangement of atoms around the chiral center, which is crucial for understanding the compound's biological activity and pharmacological properties. The International Chemical Identifier key for this compound is NLPPXEVCOCNANN-UHFFFAOYSA-N, providing a unique computational identifier for chemical structure searches.

Table 1: Fundamental Chemical Properties of 4-Morpholinebutanamide, β-Methyl-α,α-Diphenyl-, (S)-

The structural complexity of this molecule arises from the integration of multiple functional groups, including the morpholine heterocycle, amide functionality, and aromatic diphenyl moieties. The morpholine ring contributes both nitrogen and oxygen heteroatoms, creating opportunities for hydrogen bonding and specific molecular interactions that are essential for biological activity. The diphenyl groups provide substantial hydrophobic character and steric bulk, influencing the compound's overall three-dimensional conformation and potential binding interactions with biological targets.

Historical Context in Organic Synthesis

The development of morpholine-containing compounds has a rich history in organic chemistry, with the morpholine ring system serving as a versatile building block for pharmaceutical and agrochemical applications. The synthesis of morpholine-acetamide derivatives has been extensively investigated, with researchers reporting novel methodologies for their preparation and biological evaluation. The formation of morpholine-acetamide derivatives involves sophisticated synthetic strategies that have evolved significantly over recent decades.

Research into morpholine-based compounds gained momentum through systematic investigations of their synthetic accessibility and functional diversity. The preparation of morpholine acetamide derivatives typically involves the reaction of morpholine precursors with various electrophilic reagents under controlled conditions. In contemporary synthetic approaches, compounds of this class are often prepared through reactions involving equimolar quantities of starting materials, triethylamine, and anhydrous potassium iodide in N,N-dimethylformamide solvents.

The synthetic methodology for related morpholine derivatives demonstrates the sophistication required for preparing such complex molecules. The reaction conditions typically involve stirring at ambient temperature followed by careful workup procedures using thin layer chromatography monitoring. These synthetic protocols have been refined to achieve high yields and purity levels, making the preparation of morpholine-containing compounds more accessible for research applications.

Table 2: Synthetic Development Timeline for Morpholine-Derived Compounds

| Period | Development | Significance |

|---|---|---|

| Early Research | Basic morpholine chemistry | Established fundamental reactivity patterns |

| Mid-Period Development | Advanced synthetic methodologies | Improved yield and selectivity |

| Contemporary Research | Medicinal chemistry applications | Targeted pharmaceutical development |

The historical progression of morpholine chemistry has been characterized by increasing sophistication in synthetic design and growing appreciation for the biological potential of these compounds. The evolution from simple morpholine derivatives to complex pharmaceutical intermediates reflects the maturation of organic synthetic methodology and the recognition of morpholine-containing compounds as privileged structures in drug discovery.

Significance in Medicinal Chemistry

The medicinal chemistry significance of 4-Morpholinebutanamide, β-Methyl-α,α-Diphenyl-, (S)- extends beyond its individual properties to encompass its role as a representative member of a broader class of bioactive compounds. Morpholine-based derivatives have demonstrated substantial potential as anti-tumor agents, with researchers reporting their biological activity against various cancer cell lines. The incorporation of morpholine moieties into pharmaceutical structures has proven to be a successful strategy for developing compounds with enhanced bioavailability and target selectivity.

Recent investigations have highlighted the formation of morpholine-acetamide derivatives as potent anti-tumor agents, with particular efficacy observed against ovarian cancer and hypoxia-inducible factor-1α targets. These findings underscore the therapeutic potential of morpholine-containing compounds and validate the continued investigation of this chemical class for pharmaceutical applications. The biological evaluation of morpholine derivatives has revealed their capacity to serve as lead molecules for drug development programs.

The structural features of 4-Morpholinebutanamide, β-Methyl-α,α-Diphenyl-, (S)- contribute to its medicinal chemistry relevance through several mechanisms. The morpholine ring system provides optimal pharmacokinetic properties, including appropriate lipophilicity and metabolic stability. The diphenyl substituents enhance binding affinity through hydrophobic interactions with target proteins, while the chiral methyl group contributes to stereoselectivity in biological recognition processes.

Table 3: Medicinal Chemistry Attributes of Morpholine-Derived Compounds

| Attribute | Contribution | Biological Relevance |

|---|---|---|

| Morpholine Ring | Enhanced solubility and bioavailability | Improved pharmacokinetic properties |

| Diphenyl Groups | Hydrophobic interactions | Enhanced target binding affinity |

| Chiral Center | Stereoselectivity | Specific biological recognition |

| Amide Functionality | Hydrogen bonding capability | Protein-ligand interactions |

The compound's significance in medicinal chemistry is further emphasized by its potential as a research tool for understanding structure-activity relationships in morpholine-containing pharmaceuticals. The systematic variation of substituents around the morpholine core has provided valuable insights into the molecular determinants of biological activity, facilitating the rational design of improved therapeutic agents.

The pharmaceutical relevance of morpholine derivatives extends to their application in developing compounds with specific receptor selectivity and therapeutic windows. The integration of morpholine moieties into drug structures has been associated with favorable pharmacological profiles, including appropriate half-lives, tissue distribution patterns, and minimal off-target effects. These characteristics position 4-Morpholinebutanamide, β-Methyl-α,α-Diphenyl-, (S)- as a valuable scaffold for continued pharmaceutical development and medicinal chemistry research.

Molecular Architecture and Stereochemical Configuration

4-Morpholinebutanamide, β-methyl-α,α-diphenyl-, (S)- represents a complex organic compound featuring a morpholine ring system connected to a substituted butanamide chain through diphenyl substituents [1] [2]. The molecular formula of this compound is C₂₁H₂₆N₂O₂ with a calculated molecular weight of 338.44 g/mol [9]. The compound exhibits significant structural complexity due to the presence of multiple functional groups and stereochemical centers that define its three-dimensional architecture [3].

The molecular architecture centers around a morpholine heterocycle, which adopts a characteristic chair conformation as established through computational and experimental studies [14] [15]. The morpholine ring consists of a six-membered saturated heterocycle containing both nitrogen and oxygen heteroatoms positioned at opposite vertices of the ring structure [11]. This heterocyclic framework provides the structural foundation for the compound's overall molecular geometry and influences its conformational behavior [24] [25].

The stereochemical configuration of the compound is defined by the (S)-designation at the β-methyl position, indicating a specific spatial arrangement of substituents around the chiral center [8]. The presence of α,α-diphenyl substituents creates a quaternary carbon center that significantly influences the overall molecular conformation and restricts rotational freedom around adjacent bonds [26]. The stereochemical analysis reveals that the compound exists as a single enantiomer with defined absolute configuration, which is critical for understanding its molecular recognition properties and potential biological activities [5].

The butanamide chain serves as a linker between the morpholine ring and the diphenyl-substituted carbon center, creating an extended molecular framework [9]. The amide functional group provides both hydrogen bonding capabilities and conformational constraints that influence the overall molecular shape [43]. The spatial arrangement of these structural elements results in a complex three-dimensional architecture that exhibits specific conformational preferences and intermolecular interaction patterns [17].

Table 1: Molecular Parameters of 4-Morpholinebutanamide, β-methyl-α,α-diphenyl-, (S)-

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₂₆N₂O₂ | [9] |

| Molecular Weight | 338.44 g/mol | [9] |

| Stereochemistry | (S)-configuration | [8] |

| Ring System | Morpholine chair conformation | [14] [15] |

| Functional Groups | Amide, morpholine, diphenyl | [3] [9] |

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 4-Morpholinebutanamide, β-methyl-α,α-diphenyl-, (S)- through detailed analysis of both proton and carbon-13 spectra [39] [40]. The morpholine ring system exhibits characteristic chemical shifts that reflect the chair conformation and the electronic environment created by the nitrogen and oxygen heteroatoms [39]. Proton nuclear magnetic resonance analysis reveals distinct signals corresponding to the morpholine methylene protons, which appear as multiplets in the range of 2.4-3.8 parts per million due to their proximity to the electronegative heteroatoms [39] [43].

The diphenyl substituents generate characteristic aromatic proton signals in the downfield region between 7.2-7.8 parts per million, displaying typical coupling patterns associated with monosubstituted benzene rings [41] [43]. The amide proton resonates significantly downfield due to the deshielding effect of the carbonyl group and potential hydrogen bonding interactions [43]. The β-methyl group appears as a distinctive doublet in the aliphatic region, with coupling to the adjacent methine proton confirming the stereochemical assignment [42].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment of each carbon atom within the molecule [40] [42]. The morpholine ring carbons exhibit characteristic chemical shifts reflecting their attachment to nitrogen and oxygen heteroatoms, with the carbon atoms adjacent to oxygen appearing further downfield compared to those adjacent to nitrogen [39] [42]. The quaternary carbon bearing the diphenyl substituents resonates at approximately 45-50 parts per million, while the aromatic carbon atoms appear in the expected range of 126-140 parts per million [43].

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within the molecular structure [44]. The amide carbonyl stretch appears as a strong absorption band at approximately 1650-1680 cm⁻¹, confirming the presence of the butanamide functionality [44]. The morpholine ring exhibits characteristic carbon-hydrogen stretching vibrations in the range of 2800-3000 cm⁻¹, while the nitrogen-hydrogen stretching of the morpholine nitrogen appears at approximately 3300-3400 cm⁻¹ [11] [44]. The aromatic carbon-hydrogen stretches of the diphenyl substituents contribute to the complex absorption pattern in the 3000-3100 cm⁻¹ region [44].

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignment [12] [13]. The molecular ion peak appears at mass-to-charge ratio 338, corresponding to the calculated molecular weight [9]. Characteristic fragmentation patterns include loss of the morpholine ring system and fragmentation around the quaternary carbon center bearing the diphenyl substituents [12]. The base peak often corresponds to the diphenyl-substituted carbocation, reflecting the stability of this fragment under electron impact conditions [13].

Table 2: Spectroscopic Data Summary

| Technique | Key Observations | Chemical Shifts/Frequencies | Reference |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Morpholine CH₂ protons | 2.4-3.8 ppm | [39] |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.2-7.8 ppm | [43] |

| ¹³C Nuclear Magnetic Resonance | Morpholine carbons | 45-67 ppm | [42] |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 126-140 ppm | [43] |

| Infrared | Amide carbonyl | 1650-1680 cm⁻¹ | [44] |

| Infrared | Morpholine nitrogen-hydrogen | 3300-3400 cm⁻¹ | [44] |

| Mass Spectrometry | Molecular ion | m/z 338 | [9] [12] |

Crystallographic Studies and Conformational Dynamics

Crystallographic analysis of morpholine-containing compounds reveals fundamental structural principles that apply to 4-Morpholinebutanamide, β-methyl-α,α-diphenyl-, (S)- and related derivatives [14] [15]. The morpholine ring consistently adopts a chair conformation in the solid state, with the nitrogen atom preferentially occupying an equatorial position relative to the ring framework [15] [17]. This conformational preference results from the minimization of steric interactions and the optimization of orbital overlap within the heterocyclic system [24] [25].

The crystal packing of morpholine derivatives demonstrates the importance of intermolecular hydrogen bonding interactions, particularly involving the morpholine nitrogen atom and any available hydrogen bond donors within the molecular structure [14] [15]. The amide functionality provides both hydrogen bond donor and acceptor capabilities, leading to the formation of extended hydrogen bonding networks in the crystalline state [17]. These intermolecular interactions significantly influence the overall crystal structure and contribute to the stability of the solid-state form [15].

Conformational dynamics studies using computational methods reveal the preferred conformations and energy barriers associated with molecular flexibility [18] [25]. The morpholine ring exhibits characteristic conformational behavior, with the chair form representing the global energy minimum and other conformations lying significantly higher in energy [24] [25]. The rotation around the carbon-nitrogen bond connecting the morpholine ring to the butanamide chain represents a key conformational degree of freedom that influences the overall molecular shape [29].

Molecular dynamics simulations provide insights into the temporal evolution of conformational states and the dynamic behavior of the molecule in solution [29] [30]. These studies reveal that the morpholine ring maintains its chair conformation throughout the simulation time scale, while the butanamide chain exhibits greater flexibility [29]. The diphenyl substituents introduce additional conformational constraints due to steric interactions, limiting the accessible conformational space [16].

The conformational analysis reveals that the (S)-stereochemistry at the β-methyl position creates a preferred orientation of the methyl group that minimizes steric clashes with adjacent molecular segments [26]. This stereochemical preference influences the overall molecular conformation and may contribute to specific intermolecular recognition patterns [8]. The quaternary carbon bearing the diphenyl substituents represents a rigid structural element that constrains the overall molecular flexibility [26].

Table 3: Conformational Analysis Parameters

| Conformational Feature | Preferred State | Energy Difference | Computational Method | Reference |

|---|---|---|---|---|

| Morpholine ring | Chair conformation | Global minimum | Density Functional Theory | [24] [25] |

| Nitrogen position | Equatorial | ~100 cm⁻¹ | High-resolution spectroscopy | [11] [24] |

| Amide rotation | Planar | 15-20 kcal/mol | Molecular dynamics | [29] |

| Butanamide chain | Extended | 2-3 kcal/mol | Computational chemistry | [16] |

| β-Methyl orientation | (S)-configuration | Stereochemically defined | Crystallography | [8] [15] |

Key Intermediates in Morpholine-Butanamide Frameworks

Traditional synthetic approaches to morpholine-butanamide frameworks rely on the strategic construction of key intermediates that serve as versatile building blocks. The palladium-catalyzed carboamination methodology represents a cornerstone approach, employing N-aryl ethanolamine derivatives as starting materials [1]. This methodology enables the formation of cis-3,5-disubstituted morpholines through coupling with aryl or alkenyl halides, achieving yields ranging from 46% to 77% with diastereoselectivities exceeding 20:1.

The synthesis begins with readily available O-allylethanolamines, which undergo palladium-catalyzed carboamination reactions. The process involves the formation of a palladacycle intermediate through oxidative addition of the aryl halide, followed by alkene insertion and subsequent cyclization [1]. This methodology demonstrates tolerance for various heteroatom-containing substrates, including derivatives from methionine, serine, and tryptophan, although yields remain modest due to competing side reactions.

Diethyl oxalate condensation represents another fundamental approach for constructing morpholine-2,3-dione intermediates [2]. This methodology involves the reaction of N-substituted ethanolamines with diethyl oxalate under thermal conditions, providing access to bicyclic morpholine derivatives in yields ranging from 52% to 88%. The process demonstrates excellent functional group tolerance and can accommodate both electron-rich and electron-poor aryl substituents.

The acid-catalyzed condensation of amino alcohols with oxalate derivatives provides a complementary strategy for morpholine framework construction [3]. This approach enables the preparation of various N-substituted morpholine-2,3-diones through a two-step procedure involving amidation and cyclization. The methodology shows particular utility for incorporating chiral auxiliaries and achieving stereochemical control in the final products.

Chirality Induction Strategies for (S)-Configuration

The establishment of S-configuration in morpholine-butanamide derivatives requires sophisticated chirality induction strategies. Chiral auxiliary-mediated approaches represent the most reliable method for achieving high stereochemical control [4]. These methodologies employ pseudoephedrine auxiliary systems that provide excellent diastereoselectivity through hydrogen-bonding interactions and steric hindrance effects.

The pseudoephedrine-mediated approach begins with arylglyoxals as electrophilic partners, which undergo nucleophilic addition with the chiral auxiliary to generate morpholinone products [4]. This process occurs with high yields (78-92%) and diastereoselectivities exceeding 15:1. The morpholine ring can subsequently be converted to 1,2-amino alcohols through a two-step protocol involving reduction and functional group manipulation.

Chiral resolution strategies provide an alternative approach for obtaining enantiomerically pure morpholine intermediates [5]. The resolution of morpholine amide intermediates using chiral acids such as mandelic acid or N-p-toluenesulfonylglutamic acid enables the separation of enantiomers, although yields are typically modest (35-50%) due to the inherent inefficiency of resolution processes. Despite these limitations, resolution strategies remain valuable for accessing specific stereoisomers required for pharmaceutical applications.

Stereoselective ring-opening methodologies offer direct access to chiral morpholine derivatives through controlled cyclization processes [6]. Bromine-induced cyclization of N-allyl amino alcohols provides a stereoselective route to chiral morpholines, with the stereochemical outcome controlled by the configuration of the starting material and reaction conditions. This approach achieves yields of 50-80% with diastereoselectivities ranging from 8:1 to 20:1, depending on the substrate substitution pattern.

Novel Catalytic Approaches

Asymmetric Amination Techniques

Contemporary asymmetric amination methodologies have revolutionized the synthesis of chiral morpholine derivatives through the development of highly selective catalytic systems. Asymmetric hydrogenation represents the most efficient approach for constructing 2-substituted chiral morpholines [7]. This methodology employs bisphosphine-rhodium catalysts bearing large bite angles to achieve excellent enantioselectivities (up to 99% ee) with quantitative yields.

The asymmetric hydrogenation process utilizes unsaturated morpholine substrates as starting materials, which undergo stereoselective reduction under mild conditions [7]. The catalyst system demonstrates broad substrate scope and functional group tolerance, enabling the synthesis of various substituted morpholines with different electronic and steric properties. The hydrogenated products serve as key intermediates for bioactive compounds and can be further functionalized through standard organic transformations.

Organocatalytic chlorocycloetherification provides an alternative asymmetric approach for accessing chiral 2,2-disubstituted morpholines [8]. This methodology employs cinchona alkaloid-derived phthalazine catalysts to promote the cyclization of alkenol substrates with excellent yields (85-95%) and enantioselectivities (90-98% ee). The process operates under mild conditions and demonstrates tolerance for various functional groups, making it suitable for complex molecule synthesis.

The mechanistic basis for the high enantioselectivity in organocatalytic chlorocycloetherification involves the formation of well-defined catalyst-substrate complexes through hydrogen bonding and π-π interactions [8]. The cinchona alkaloid framework provides a chiral environment that effectively differentiates between enantiotopic faces of the alkene substrate, leading to selective cyclization and formation of the desired stereoisomer.

Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed coupling reactions have emerged as powerful tools for constructing complex morpholine derivatives with high efficiency and selectivity. The hydroamination-transfer hydrogenation sequence represents a paradigmatic example of tandem catalytic processes [9]. This methodology employs a combination of titanium and ruthenium catalysts to achieve the sequential formation of cyclic imines and their subsequent enantioselective reduction.

The tandem process begins with titanium-catalyzed hydroamination of ether-containing aminoalkyne substrates using bis(amidate)bis(amido)titanium catalysts [9]. The resulting cyclic imines undergo asymmetric transfer hydrogenation using the Noyori-Ikariya catalyst system, RuCl(S,S)-Ts-DPEN, to afford chiral 3-substituted morpholines in good yields (72-89%) with enantiomeric excesses exceeding 95%.

The success of this methodology relies on hydrogen-bonding interactions between the ether oxygen in the substrate backbone and the Ts-DPEN ligand of the ruthenium catalyst [9]. These interactions are crucial for achieving high enantioselectivities and provide mechanistic insights that enable the extension of this strategy to related heterocyclic systems. The methodology demonstrates broad functional group tolerance and can accommodate various substitution patterns on the morpholine ring.

Iridium-catalyzed asymmetric hydroamination represents another significant advancement in transition metal-mediated synthesis [10]. This methodology enables the enantioselective hydroamination of unactivated internal alkenes using cationic iridium catalysts bearing chiral phosphine ligands. The process achieves high enantioselectivities (85-95% ee) for both symmetrical and unsymmetrical linear alkenes, as well as cyclic internal alkenes.

The mechanistic pathway for iridium-catalyzed hydroamination involves turnover-limiting migratory insertion of the alkene into the metal-nitrogen bond [10]. The use of 6-methyl-2-aminopyridine as the nucleophile provides optimal reactivity and selectivity, while the chiral ligand environment ensures high enantioselectivity. The products can be converted to primary amines through sequential hydrogenation and reduction with minimal erosion of enantiopurity.

Process Optimization and Yield Enhancement

Process optimization strategies play a crucial role in advancing morpholine synthesis from laboratory-scale reactions to practical synthetic applications. Temperature optimization represents a fundamental parameter that significantly impacts both yield and selectivity [2]. Optimal reaction temperatures typically range from 80°C to 120°C, depending on the specific methodology and substrate requirements. Higher temperatures generally improve reaction rates but may lead to competing side reactions and decreased selectivity.

Solvent selection profoundly influences reaction outcomes through effects on substrate solubility, catalyst stability, and transition state stabilization [11]. Toluene, dimethylformamide, and acetonitrile represent the most commonly employed solvents, each offering distinct advantages for specific reaction types. Toluene provides excellent thermal stability and low coordinating ability, making it ideal for metal-catalyzed processes. Dimethylformamide offers superior solvating properties for polar substrates, while acetonitrile provides optimal conditions for ionic reactions and polar transition states.

Catalyst loading optimization balances economic considerations with reaction efficiency [12]. Most successful methodologies employ catalyst loadings between 2% and 10% based on substrate, with higher loadings generally providing improved yields but increased costs. Careful optimization studies demonstrate that catalyst loading can often be reduced without significant impact on yield or selectivity, particularly when reaction conditions are otherwise optimized.

Substrate concentration effects have been systematically investigated across multiple synthetic platforms [1]. Optimal concentrations typically range from 0.1 M to 0.5 M, with higher concentrations leading to improved reaction rates but potential mass transfer limitations. Lower concentrations may improve selectivity by reducing competing intermolecular processes but result in decreased throughput and increased solvent requirements.

Base selection and stoichiometry represent critical optimization parameters for many synthetic methodologies [11]. Sodium tert-butoxide, potassium carbonate, and triethylamine are commonly employed bases, with the optimal choice depending on the specific reaction mechanism and substrate requirements. Base equivalents typically range from 2 to 4 relative to substrate, with careful optimization required to balance reaction efficiency with side product formation.

Workup and purification procedures significantly impact overall process efficiency [2]. Aqueous extraction procedures enable rapid product isolation while minimizing exposure to harsh conditions. Column chromatography remains the standard purification method for research applications, although alternative techniques such as crystallization and recrystallization provide more scalable approaches for larger quantities.

Scale-up considerations become increasingly important as synthetic methodologies transition from laboratory to industrial applications [5]. Continuous flow processing offers advantages for heat management, mixing efficiency, and process control, particularly for highly exothermic or thermally sensitive reactions. The development of continuous flow variants of key transformations enables improved reproducibility and scalability while maintaining high yields and selectivities.

Quality control and impurity profiling represent essential components of process optimization [13]. Systematic identification and quantification of side products enables targeted optimization efforts and ensures consistent product quality. Advanced analytical techniques including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed insights into reaction outcomes and enable precise optimization of reaction parameters.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types